molecular formula C18H20ClN3O B2477997 2-(2-chlorophenyl)-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one CAS No. 2320663-59-8

2-(2-chlorophenyl)-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one

Número de catálogo: B2477997
Número CAS: 2320663-59-8
Peso molecular: 329.83
Clave InChI: XCILWHFASBJYEY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(2-Chlorophenyl)-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one is a synthetically designed organic compound supplied for non-human research applications. This molecule features a complex structure with an 8-azabicyclo[3.2.1]octane core, a scaffold of significant interest in medicinal chemistry due to its resemblance to tropane alkaloids and its three-dimensional rigidity. This core is functionalized with a 1H-imidazol-1-yl group and an aromatic 2-(2-chlorophenyl)ethyl ketone side chain . The compound has a molecular formula of C18H20ClN3O and a molecular weight of 329.82 g/mol . Its structural profile, particularly the presence of the nitrogen-rich imidazole and the chlorophenyl group, suggests potential for interaction with biological targets in the central nervous system. The imidazole moiety is known for its ability to coordinate with metal ions or interact with the active sites of enzymes, while the chlorophenyl group can influence the molecule's lipophilicity and membrane permeability . Researchers may find this compound valuable as a chemical probe for investigating specific receptor systems. The azabicyclic scaffold is often explored in the context of neurological targets, such as nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels implicated in various cognitive and physiological processes . Specifically, the α7 nAChR subtype is a recognized target for therapeutic development due to its high calcium permeability and role in metabotropic signaling . The structural features of this compound are consistent with molecules that modulate such receptors, making it a candidate for in vitro studies aimed at elucidating new structure-activity relationships. This product is provided for research use only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Propiedades

IUPAC Name

2-(2-chlorophenyl)-1-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O/c19-17-4-2-1-3-13(17)9-18(23)22-14-5-6-15(22)11-16(10-14)21-8-7-20-12-21/h1-4,7-8,12,14-16H,5-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCILWHFASBJYEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CC3=CC=CC=C3Cl)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Chlorophenyl Intermediate: Starting with a chlorobenzene derivative, various substitution reactions can introduce the desired functional groups.

    Construction of the Imidazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Formation of the Azabicyclo Octane Structure: This step might involve complex cyclization and rearrangement reactions.

    Final Coupling Reaction: The final step would involve coupling the chlorophenyl intermediate with the imidazole and azabicyclo octane structures under specific conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole ring or the ethanone moiety.

    Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.

    Substitution: The chlorophenyl group can undergo various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Aplicaciones Científicas De Investigación

2-(2-chlorophenyl)-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[32

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential pharmacological properties, such as acting as a receptor agonist or antagonist.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mecanismo De Acción

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as a receptor agonist, it might bind to a specific receptor and mimic the action of a natural ligand, triggering a biological response. The pathways involved would depend on the specific receptor and downstream signaling cascades.

Comparación Con Compuestos Similares

Structural Analogues with Modified Aromatic Substituents

(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide
  • Structure : Shares the 2-chlorophenyl and imidazole motifs but incorporates a benzodioxole group and hydrazinecarboxamide linker.
  • Properties: Crystallizes in the monoclinic P21/c space group (a = 8.7780 Å, b = 20.5417 Å, c = 11.0793 Å, β = 100.774°). Exhibited antifungal activity against four fungal strains, validated via molecular docking and Hirshfeld surface analysis .
  • Comparison : The additional benzodioxole moiety may enhance π-π stacking interactions, while the hydrazinecarboxamide linker could improve solubility compared to the target compound’s ketone group.
1-[3-(1H-Imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(2-methoxyphenyl)ethan-1-one
  • Structure : Replaces the 2-chlorophenyl group with a 2-methoxyphenyl substituent.
  • No biological data are available, but solubility may differ due to reduced electronegativity .

Analogues with Varied Heterocyclic Systems

2-(Benzylsulfanyl)-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one
  • Structure : Substitutes the 2-chlorophenyl group with a benzylsulfanyl chain (C19H23N3OS, MW 341.47).
  • Properties : The sulfur atom in the sulfanyl group increases lipophilicity (logP) compared to the chloro substituent. This modification could enhance membrane permeability but reduce aqueous solubility .
2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{rel-(1R,5S)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one
  • Structure : Features an oxadiazole-pyridinyl heterocycle instead of imidazole.
  • Higher molecular weight (393.44 g/mol) may affect pharmacokinetics .

Bicyclic Derivatives with Different Pharmacophoric Groups

N-(Bis(4-fluorophenyl)methyl)-8-(2-(dimethylamino)ethyl)-8-azabicyclo[3.2.1]octan-3-amine Oxalate
  • Structure: Incorporates bis(4-fluorophenyl) and dimethylaminoethyl groups.
  • Properties : The fluorine atoms enhance metabolic stability, while the tertiary amine may confer basicity, influencing tissue distribution. Characterized via ¹H/¹³C NMR and GC-MS .
tert-Butyl 3-(2-oxopropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
  • Structure : Includes a tert-butyloxycarbonyl (Boc) protecting group and ketone side chain.
  • Properties: The Boc group improves synthetic handling but requires deprotection for bioactivity. The ketone moiety is analogous to the target compound’s ethanone group .

Actividad Biológica

The compound 2-(2-chlorophenyl)-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in relation to neuropharmacology and its interaction with nicotinic acetylcholine receptors (nAChRs). This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex bicyclic structure with a chlorophenyl group and an imidazole moiety, contributing to its pharmacological profile. Its structural formula can be represented as follows:

C18H22ClN3O\text{C}_{18}\text{H}_{22}\text{Cl}\text{N}_{3}\text{O}

Research indicates that this compound may act as an agonist at the α7 nAChR subtype, which is implicated in various neurological processes including cognition, mood regulation, and neuroprotection. The activation of α7 nAChRs has been shown to enhance synaptic plasticity and reduce neuroinflammation, making it a target for therapeutic interventions in conditions such as Alzheimer's disease and schizophrenia .

Neuroprotective Effects

Studies have demonstrated that compounds similar to 2-(2-chlorophenyl)-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one exhibit neuroprotective properties by modulating inflammatory responses in neuronal cells. For instance, the activation of α7 nAChRs has been associated with increased levels of anti-inflammatory cytokines such as IL-10, which can mitigate neuronal damage during inflammatory processes .

Antidepressant-Like Effects

In animal models, compounds targeting nAChRs have shown promise in alleviating depressive symptoms. The administration of such compounds resulted in significant reductions in behaviors indicative of depression, suggesting a role in the modulation of mood disorders .

Analgesic Properties

Preliminary studies suggest that this compound may also possess analgesic properties. It appears to interact with pain pathways, potentially providing relief from chronic pain conditions through its action on nAChRs and related signaling pathways.

Data Table: Summary of Biological Activities

Activity Mechanism Reference
NeuroprotectionModulation of inflammatory cytokines
Antidepressant-like effectsInteraction with nAChRs
Analgesic propertiesInhibition of pain signaling pathways

Case Studies

Several case studies have explored the effects of similar compounds on various neurological conditions:

  • Alzheimer's Disease Model : In a study involving transgenic mice models for Alzheimer's disease, the administration of nAChR agonists resulted in improved cognitive function and reduced amyloid-beta plaque formation, suggesting potential therapeutic applications for cognitive decline associated with this condition.
  • Schizophrenia Treatment : Clinical trials have indicated that drugs enhancing nAChR activity can improve cognitive deficits in schizophrenia patients, supporting the hypothesis that targeting these receptors may offer new treatment avenues.

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step protocols, focusing on functionalizing the 8-azabicyclo[3.2.1]octane scaffold. Key steps include:

  • Hydrogenation : Use of Pd/C under H₂ in ethanol to reduce double bonds in intermediate bicyclic structures (e.g., tert-butyl precursors) .
  • Coupling Reactions : Introducing the 2-chlorophenyl group via nucleophilic substitution or ketone formation under reflux conditions (e.g., dichloromethane or ethanol as solvents) .
  • Imidazole Functionalization : Substitution at the 3-position of the bicyclic core using imidazole derivatives under controlled temperatures (40–60°C) .
    Optimization Factors :
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve reaction rates for substitutions, while ethanol minimizes side reactions during hydrogenation .
  • Catalyst Loading : Pd/C (5–10% w/w) ensures complete reduction without over-hydrogenation .

Q. How is the structural characterization of this compound performed, and what are the critical spectroscopic markers?

Primary Techniques :

  • X-ray Crystallography : SHELXL/SHELXS software refines crystallographic data to resolve the bicyclic framework and confirm stereochemistry. Key torsion angles (e.g., N1—C11—C13—C12 = −30.4°) validate spatial arrangements .
  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 3.5–4.5 ppm for azabicyclo protons and δ 7.2–7.8 ppm for the 2-chlorophenyl group .
    • ¹³C NMR : Carbonyl signals at ~200 ppm and imidazole carbons at 120–140 ppm .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 364.4) confirm the molecular formula .

Advanced Research Questions

Q. How can enantiomeric purity be determined for chiral centers in the azabicyclo scaffold?

Methodology :

  • X-ray Flack Parameter : Rogers’s η or Flack’s x parameter evaluates enantiomorph-polarity in crystallographic data. For near-centrosymmetric structures, x is preferred to avoid false chirality indications .
  • Chiral HPLC : Use of chiral stationary phases (e.g., amylose-based columns) with UV detection to separate enantiomers. Retention time differences ≥2 minutes indicate high enantiopurity .
    Data Contradiction Example : Conflicting optical rotation values may arise from residual solvents; drying under high vacuum (0.1 mmHg) for 24 hours ensures accurate measurements .

Q. What strategies resolve conflicting bioactivity data in different assay models (e.g., enzyme vs. cell-based assays)?

Experimental Design :

  • Dose-Response Curves : Compare IC₅₀ values across assays to identify off-target effects. For example, discrepancies in kinase inhibition may stem from differential protein binding in cellular vs. purified systems .
  • Metabolite Screening : LC-MS/MS analysis detects active metabolites in cell-based assays that may not form in enzyme assays .
  • Structural Dynamics : Molecular docking (e.g., AutoDock Vina) identifies conformational changes in the azabicyclo scaffold that alter binding affinity under varying pH or co-solvent conditions .

Q. How can synthetic byproducts or impurities be systematically identified and minimized?

Analytical Workflow :

  • HPLC-MS : Hyphenated techniques detect impurities at <0.1% levels. For example, unreacted tert-butyl precursors (retention time ~12 minutes) are common contaminants .
  • Reaction Monitoring : In-situ FTIR tracks carbonyl formation (1700–1750 cm⁻¹) to optimize reaction termination times .
    Process Adjustments :
  • Temperature Control : Maintaining <60°C during imidazole substitution reduces degradation byproducts .
  • Purification : Gradient flash chromatography (hexane:EtOAc 10:1 to 1:1) isolates the target compound from regioisomers .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Approaches :

  • ADMET Prediction : Tools like SwissADME estimate logP (~2.8), solubility (~0.1 mg/mL), and blood-brain barrier penetration (low, due to polar azabicyclo group) .
  • Molecular Dynamics (MD) : Simulations in explicit solvent (e.g., TIP3P water) model the compound’s stability and hydration free energy over 100-ns trajectories .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.